molecular formula C21H19BrN2OS2 B2425792 3-(4-bromophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687566-99-0

3-(4-bromophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2425792
CAS No.: 687566-99-0
M. Wt: 459.42
InChI Key: FINFBQPCVOLFQR-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H19BrN2OS2 and its molecular weight is 459.42. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-bromophenyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2OS2/c1-13-3-4-14(2)15(11-13)12-27-21-23-18-9-10-26-19(18)20(25)24(21)17-7-5-16(22)6-8-17/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINFBQPCVOLFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-bromophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the thieno[3,2-d]pyrimidine family. The unique structure of this compound, characterized by a bromophenyl group and a thioether linkage, suggests potential for diverse biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H19BrN2OS2
  • Molecular Weight : 459.42 g/mol
  • Structural Features : The compound features a thieno[3,2-d]pyrimidine core, which is known for its presence in various biologically active molecules. The incorporation of a bromophenyl group may enhance lipophilicity and biological interactions, while the dimethylbenzyl thioether contributes to its reactivity and potential activity against various biological targets .

Antimicrobial Properties

Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial activity. Notably, derivatives have shown effectiveness against Mycobacterium tuberculosis and Mycobacterium bovis. The presence of the bromophenyl and dimethylbenzyl groups in this compound may enhance its antimicrobial efficacy through improved interaction with microbial targets .

Anti-inflammatory Activity

Thienopyrimidine derivatives have been reported to possess anti-inflammatory properties. In studies evaluating similar compounds, significant anti-inflammatory effects were observed in models using formalin-induced paw edema. These compounds exhibited activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound may also have substantial anti-inflammatory potential .

Anticancer Activity

The thieno[3,2-d]pyrimidine framework is associated with anticancer activity. Compounds derived from this structure have been studied for their ability to inhibit cancer cell proliferation. Preliminary data suggest that this compound might exhibit similar effects through modulation of key signaling pathways involved in cancer progression .

The mechanisms underlying the biological activities of this compound are still under investigation. However, the following mechanisms have been proposed based on related compounds:

  • Inhibition of Enzymatic Activity : Similar thienopyrimidine compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes.
  • DNA Interaction : Some derivatives may interact with DNA or RNA polymerases, affecting cancer cell replication and survival.
  • Signal Transduction Modulation : The compound may influence various signaling pathways critical for cell survival and proliferation in both microbial and cancerous cells .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant antimicrobial activity against Mycobacterium species with a minimum inhibitory concentration (MIC) comparable to first-line treatments.
Study BReported anti-inflammatory effects in animal models equivalent to diclofenac sodium with low ulcerogenicity.
Study CInvestigated anticancer properties showing inhibition of cell growth in several cancer cell lines with IC50 values indicating potency .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-bromophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,2-d]pyrimidinone core, followed by functionalization with substituents. Key steps include:
  • Core formation : Cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
  • Substituent introduction : Nucleophilic substitution at the 2-position using (2,5-dimethylbenzyl)thiol and bromophenyl groups via Suzuki coupling or SNAr reactions .
  • Optimization : Critical parameters include solvent choice (e.g., DMF or DMSO for polar aprotic conditions), temperature control (reflux for cyclization, room temperature for substitutions), and stoichiometric ratios to minimize by-products .
  • Yield enhancement : Use of catalysts like Pd(PPh₃)₄ for cross-coupling reactions and purification via column chromatography .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm, methylbenzyl groups at δ 2.3–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected m/z ~485–490 for C₂₃H₂₀BrN₂OS₂) .
  • Infrared Spectroscopy (IR) : Identification of thioether (C-S stretch ~650 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) groups .
  • X-ray crystallography : For resolving 3D conformation, critical for understanding π-π stacking interactions in the thienopyrimidine core .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to measure IC₅₀ values .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or alkylthio groups (e.g., ethylthio vs. benzylthio) to assess steric/electronic effects .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
  • Data-driven SAR : Apply multivariate statistical analysis (e.g., PCA or PLS) to correlate substituent descriptors (Hammett σ, logP) with bioactivity .

Q. What experimental strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Assay validation : Cross-check results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Cellular context : Compare activity in 2D monolayers vs. 3D spheroids to account for microenvironmental differences .
  • Metabolic stability : Evaluate cytochrome P450 metabolism (e.g., human liver microsomes) to rule out false negatives due to rapid degradation .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with nucleophilic biomolecules .
  • Toxicity prediction : Use QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity based on structural alerts (e.g., bromophenyl groups) .
  • Off-target profiling : Perform inverse virtual screening against databases like ChEMBL to identify potential secondary targets .

Experimental Design & Data Analysis

Q. What in vivo study designs are appropriate for validating preclinical efficacy?

  • Methodological Answer :
  • Animal models : Use xenograft mice implanted with human cancer cells (e.g., HCT-116 colorectal carcinoma) to assess tumor growth inhibition .
  • Dosing regimen : Optimize via pharmacokinetic studies (e.g., AUC, Cₘₐₓ) using HPLC-MS for plasma concentration monitoring .
  • Control groups : Include vehicle controls and reference drugs (e.g., imatinib for kinase inhibition) to contextualize efficacy .

Q. How can crystallographic data inform co-crystallization trials with target proteins?

  • Methodological Answer :
  • Protein preparation : Purify recombinant kinases (e.g., EGFR) and screen crystallization conditions using sparse matrix kits .
  • Soaking vs. co-crystallization : Compare ligand-binding modes by soaking pre-formed crystals or co-crystallizing protein-ligand complexes .
  • Data refinement : Use Phenix or CCP4 suites to resolve electron density maps and validate ligand placement .

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